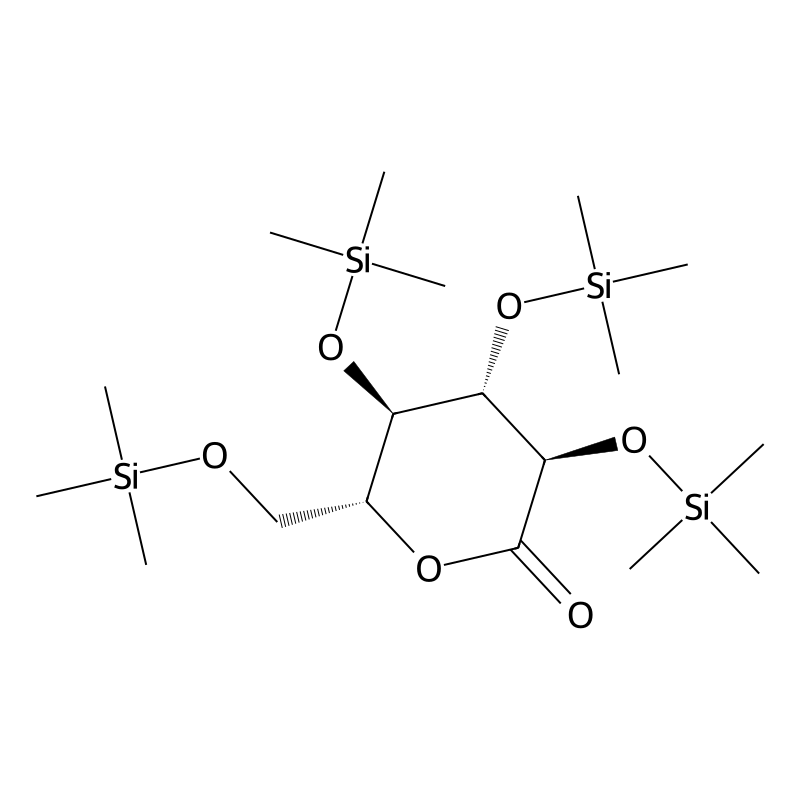

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one is a complex organic molecule characterized by its multiple trimethylsilyl ether groups. These modifications enhance its stability and solubility in organic solvents. The structure features a tetrahydropyran ring with several hydroxyl groups replaced by trimethylsilyl groups, which are known to influence the compound's reactivity and biological properties. The specific stereochemistry (3R,4S,5R,6R) indicates the spatial arrangement of atoms around the chiral centers, which is crucial for the compound's biological activity and interactions.

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one does not have its own inherent biological activity. It functions as a protected intermediate in organic synthesis. The mechanism of action of this compound lies in its ability to reversibly block the hydroxyl groups it is attached to, preventing them from participating in unwanted reactions during the synthesis of a more complex molecule.

Organic Synthesis:

- Protecting Group Chemistry: The presence of trimethylsilyl (TMS) groups on the molecule makes it a valuable intermediate in organic synthesis. TMS groups can be introduced to protect hydroxyl groups (OH) from unwanted reactions and later removed under specific conditions. This allows for selective functionalization of other parts of the molecule .

Carbohydrate Chemistry:

- Glycosylation Reactions: The molecule's structure resembles a sugar unit with protected hydroxyl groups. This makes it a potential building block for the synthesis of complex carbohydrates through glycosylation reactions, which are crucial for studying carbohydrate function and developing new carbohydrate-based drugs .

Medicinal Chemistry:

- Deprotection Reactions: The trimethylsilyl groups can be removed under acidic or fluoride conditions to yield the corresponding alcohols.

- Nucleophilic Substitutions: The presence of silyl ethers makes the compound reactive towards nucleophiles, allowing for further functionalization.

- Hydrolysis: In the presence of water and acid, the silyl ethers can hydrolyze to regenerate hydroxyl groups.

These reactions are facilitated by the compound's structural features, particularly the stability provided by the silyl groups.

The biological activity of this compound is influenced by its structure. Compounds with similar silyl modifications often exhibit:

- Antioxidant Properties: Many natural products with similar structures have shown potential in scavenging free radicals.

- Antimicrobial Activity: Some derivatives have demonstrated efficacy against various microbial strains.

- Enzyme Inhibition: The compound may interact with specific enzymes due to its structural conformation, affecting metabolic pathways.

Research indicates that compounds with multiple silyl ether functionalities can exhibit enhanced bioavailability and reduced toxicity compared to their non-silylated counterparts .

Synthesis of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one typically involves:

- Formation of Tetrahydropyran Ring: Starting from suitable precursors such as sugars or other cyclic alcohols.

- Silylation: Utilizing trimethylsilyl chloride or similar reagents to introduce trimethylsilyl groups at hydroxyl positions.

- Purification: Employing chromatographic techniques to isolate the desired product from reaction mixtures.

These steps ensure that the final product retains its stereochemical integrity while achieving high purity necessary for biological studies.

This compound has potential applications in various fields:

- Pharmaceutical Development: As a scaffold for drug design due to its unique structural properties.

- Agricultural Chemicals: Potential use as a biopesticide or plant growth regulator due to its biological activity.

- Material Science: Its properties may lend themselves to applications in creating new materials with specific functional characteristics.

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like:

- Molecular Docking: To predict binding affinities and modes of interaction with target proteins.

- In Vitro Assays: To evaluate biological effects on cell lines or microbial cultures.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Similar Compounds: Comparison

Several compounds share structural similarities with (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one, including:

- Trimethylsilyl Ether Derivatives: Commonly used in organic synthesis for protecting functional groups.

- Tetrahydropyran-based Compounds: Often found in natural products with significant biological activities.

- Silicon-containing Natural Products: Such as those derived from certain plants known for their medicinal properties.

Comparison TableCompound Name Structure Features Biological Activity Unique Aspects Compound A Tetrahydropyran Antimicrobial Less stable than silylated versions Compound B Silylated alcohol Antioxidant More hydrophilic Compound C Non-silylated sugar Low bioactivity Lacks protective silyl groups

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Tetrahydropyran | Antimicrobial | Less stable than silylated versions |

| Compound B | Silylated alcohol | Antioxidant | More hydrophilic |

| Compound C | Non-silylated sugar | Low bioactivity | Lacks protective silyl groups |

The uniqueness of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one lies in its specific stereochemistry combined with multiple silyl functionalities that enhance both stability and biological interactions compared to its analogues.

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one represents a fully protected derivative of D-gluconolactone with the molecular formula C₁₈H₄₂O₆Si₄ and a molecular weight of 466.87 g/mol [1] [2]. The compound is systematically named as 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone and is assigned the Chemical Abstracts Service number 32384-65-9 [1] [3].

The molecular structure consists of a six-membered tetrahydropyran-2-one ring system derived from D-gluconic acid lactone, where all four hydroxyl groups have been protected with trimethylsilyl groups [3] [8]. The absolute configuration is defined by four stereogenic centers at positions 3, 4, 5, and 6 of the tetrahydropyran ring, with the designation (3R,4S,5R,6R) indicating the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules [1] [22].

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₂O₆Si₄ |

| Molecular Weight (g/mol) | 466.87 |

| CAS Number | 32384-65-9 |

| IUPAC Name | (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-[[(trimethylsilyl)oxy]methyl]tetrahydro-2H-pyran-2-one |

| Alternative Name | 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone |

| Physical Appearance | Colorless to pale yellow oil |

| Number of Stereocenters | 4 defined stereocenters |

The compound exists as a colorless to pale yellow oil at room temperature, requiring storage under refrigerated conditions and inert atmosphere due to the moisture-sensitive nature of the trimethylsilyl protecting groups [2] [23]. The InChI key VNGTZLYNGGLPIZ-NELUYGJANA-N provides a unique identifier for this specific stereoisomer [23] [27].

Stereochemical Analysis of (3R,4S,5R,6R) Configuration

The stereochemical configuration (3R,4S,5R,6R) defines the absolute arrangement of substituents at each chiral center within the tetrahydropyran ring system [1] [22]. At position C-3, the R configuration places the trimethylsilyloxy group in an axial orientation relative to the ring plane [4] [26]. The C-4 center exhibits S configuration, positioning its trimethylsilyloxy substituent in an equatorial arrangement [4] [13].

Position C-5 demonstrates R configuration with the trimethylsilyloxy group occupying an axial position, while the C-6 center maintains R configuration with the trimethylsilyloxymethyl group in an equatorial orientation [8] [9]. This stereochemical pattern reflects the original configuration of the parent D-gluconolactone molecule, with the notable exception at C-5 where protection has maintained the stereochemistry through the derivatization process [5] [12].

Table 2: Stereochemical Configuration Analysis

| Position | Configuration | Substituent Orientation | Unprotected D-gluconolactone |

|---|---|---|---|

| C-3 | R | Trimethylsilyloxy group (axial) | R |

| C-4 | S | Trimethylsilyloxy group (equatorial) | S |

| C-5 | R | Trimethylsilyloxy group (axial) | S |

| C-6 | R | Trimethylsilyloxymethyl group (equatorial) | R |

The stereochemical descriptors follow the Cahn-Ingold-Prelog system, where priorities are assigned based on atomic number and connectivity [30]. The trimethylsilyl groups, with their silicon atoms having higher atomic number than carbon, influence the priority assignments and thus the R/S designations at each stereogenic center [11] [30].

Conformational Properties of the Tetrahydropyran-2-one Ring

The tetrahydropyran-2-one ring system adopts a preferred half-chair conformation, which represents a compromise between minimizing angle strain and torsional strain within the six-membered ring [4] [16]. This conformational preference is consistent with the general behavior of tetrahydropyran-2-one derivatives, where the carbonyl group at position 2 creates a planar O-CO-C moiety that influences the overall ring geometry [4] [33].

The half-chair conformation positions the carbonyl carbon and adjacent oxygen atom in a coplanar arrangement with two neighboring carbon atoms, while the remaining ring carbons adopt out-of-plane positions [4] [34]. This geometry minimizes unfavorable eclipsing interactions while maintaining optimal bond angles approaching the tetrahedral ideal of 109.5 degrees [33] [35].

Ring puckering analysis reveals that the tetrahydropyran-2-one system exhibits dynamic behavior with rapid interconversion between different half-chair conformations through pseudorotational motion [35]. The presence of bulky trimethylsilyl substituents influences this conformational equilibrium by introducing steric interactions that favor specific ring conformations [26] [17].

Table 3: Conformational Parameters

| Parameter | Value |

|---|---|

| Preferred Conformation | Half-chair |

| C-O-C Ring Angle | ~111-112° |

| Carbonyl Planarity | O-CO-C coplanar arrangement |

| Ring Flexibility | Dynamic pseudorotation |

| Steric Influence | Trimethylsilyl groups restrict motion |

The anomeric effect plays a significant role in stabilizing the preferred conformation, particularly at the C-2 position where the electronegative oxygen substituent favors an axial orientation [38]. This stereoelectronic effect contributes to the overall conformational stability through favorable orbital interactions between the ring oxygen lone pairs and the adjacent carbonyl group [38].

Spatial Arrangement of Trimethylsilyl Groups

The four trimethylsilyl protecting groups adopt distinct spatial orientations that minimize steric interactions while maintaining the integrity of the tetrahydropyran ring system [11] [26]. Each trimethylsilyl group consists of three methyl substituents bonded to a central silicon atom, creating a bulky protective environment around the former hydroxyl sites [11] [15].

The silicon-oxygen bond lengths in trimethylsilyl ethers typically range from 1.69 to 1.71 Angstroms, which is longer than typical carbon-oxygen bonds due to the larger atomic radius of silicon [31]. The Si-O-C bond angles generally measure between 107 and 110 degrees, slightly compressed from the ideal tetrahedral angle due to steric interactions with the ring system [31] [33].

Steric effects from the trimethylsilyl groups significantly influence the molecular conformation and reactivity [17] [26]. The bulky nature of these protecting groups creates a shielding effect that reduces accessibility to the protected hydroxyl sites while simultaneously influencing the preferred conformations of the tetrahydropyran ring [26]. Van der Waals interactions between adjacent trimethylsilyl groups contribute to the overall molecular stability through favorable dispersion forces [17].

The spatial arrangement of trimethylsilyl substituents also affects the electronic properties of the molecule through inductive effects transmitted through the silicon-oxygen bonds [26]. These electronic perturbations can influence both the conformational preferences and the chemical reactivity of the protected gluconolactone derivative [6] [15].

Comparative Structural Analysis with Unprotected D-gluconolactone

Comparison between the trimethylsilyl-protected derivative and unprotected D-gluconolactone reveals significant structural differences arising from the protection strategy [8] [12]. The parent D-gluconolactone exhibits the stereochemical configuration (3R,4S,5S,6R), differing from the protected form specifically at the C-5 position [5] [8].

The unprotected D-gluconolactone typically crystallizes as a white crystalline powder with a melting point of 151-155°C, contrasting with the oil-like consistency of the trimethylsilyl derivative [12] [24]. This physical property difference reflects the impact of bulky protecting groups on intermolecular interactions and crystal packing efficiency [12].

Molecular weight increases dramatically from 178.14 g/mol for D-gluconolactone to 466.87 g/mol for the protected derivative, representing an addition of 288.73 g/mol from the four trimethylsilyl groups [8] [24]. This substantial mass increase affects both the physical properties and analytical characteristics of the compound [2] [11].

Table 4: Structural Comparison

| Property | D-gluconolactone | Protected Derivative |

|---|---|---|

| Molecular Weight | 178.14 g/mol | 466.87 g/mol |

| Physical State | Crystalline solid | Viscous oil |

| Melting Point | 151-155°C | Not applicable |

| C-5 Configuration | S | R |

| Hydrogen Bonding | Extensive | Eliminated |

| Moisture Sensitivity | Stable | Highly sensitive |

The protection with trimethylsilyl groups eliminates the extensive hydrogen bonding network present in unprotected D-gluconolactone, fundamentally altering the intermolecular interactions and solubility properties [12] [11]. While D-gluconolactone exhibits high water solubility (500 g/L at 20°C), the protected derivative shows preferential solubility in organic solvents such as chloroform and ethyl acetate [24] [2].

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one, commonly known as 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone, exists as a liquid at ambient temperature (20°C) [1] [2]. The compound presents as a colorless to light yellow clear liquid with minimal to no discernible odor [1] [2]. This physical state represents a significant departure from the parent gluconolactone, which exists as a white crystalline solid, demonstrating the profound impact of trimethylsilyl protection on the physical characteristics of carbohydrate derivatives.

The molecular formula C₁₈H₄₂O₆Si₄ corresponds to a molecular weight of 466.86-466.87 g/mol [3] [1] [2]. The substantial increase in molecular weight compared to unprotected gluconolactone (178.14 g/mol) reflects the incorporation of four trimethylsilyl protecting groups, each contributing significantly to the overall molecular mass. The specific rotation of the compound ranges from +49.0 to +53.0° when measured neat [1], confirming retention of the chiral configuration of the original D-gluconolactone backbone despite extensive silyl protection.

The refractive index has been determined to be 1.445 [4], indicating moderate optical density typical of organosilicon compounds. The density of the compound ranges from 0.97 to 0.99 g/cm³ [1] [4], which is slightly less than water, consistent with the hydrophobic nature imparted by the multiple trimethylsilyl substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₄₂O₆Si₄ | [3] [1] [2] |

| Molecular Weight | 466.86-466.87 g/mol | [3] [1] [2] |

| Physical State (20°C) | Liquid | [1] [2] |

| Appearance | Colorless to light yellow clear liquid | [1] [2] |

| Density (g/cm³) | 0.97-0.99 | [1] [4] |

| Specific Rotation | +49.0 to +53.0° (neat) | [1] |

| Refractive Index | 1.445 | [4] |

Solubility Profiles in Organic and Inorganic Solvents

The solubility characteristics of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one are dramatically altered by the presence of four trimethylsilyl protecting groups, which confer pronounced hydrophobic properties to the molecule. The compound exhibits sparingly soluble behavior in chloroform [2] [4], a polar organic solvent commonly used for organosilicon compounds. Similarly, the compound demonstrates sparingly to slightly soluble characteristics in ethyl acetate [2] [4], a moderate polarity ester solvent frequently employed in carbohydrate chemistry.

In methanol, a protic polar solvent, the compound shows only slight solubility [2], reflecting the reduced capacity for hydrogen bonding interactions due to the complete protection of hydroxyl groups. The hydrophobic nature of the compound becomes most apparent in its complete insolubility in water [5] [6], a stark contrast to the parent gluconolactone which is freely soluble in aqueous media [7]. This dramatic change in aqueous solubility is attributed to the elimination of hydrogen bonding sites and the introduction of hydrophobic trimethylsilyl groups.

The compound exhibits enhanced solubility in general organic solvents [5] [6], a characteristic that is particularly valuable in synthetic carbohydrate chemistry where reactions are typically conducted in anhydrous organic media. This enhanced organic solubility facilitates the use of the compound in various synthetic transformations while maintaining compatibility with moisture-sensitive reaction conditions.

Research has demonstrated that per-O-trimethylsilyl-protected monosaccharides, including this gluconolactone derivative, provide maximal solubility in organic solvents [5]. This property enables efficient synthetic manipulations that would be challenging or impossible with unprotected carbohydrates due to their poor solubility in organic reaction media.

| Solvent Type | Solubility | Notes | Source |

|---|---|---|---|

| Chloroform | Sparingly soluble | Polar organic solvent | [2] [4] |

| Ethyl Acetate | Sparingly/Slightly soluble | Moderate polarity ester solvent | [2] [4] |

| Methanol | Slightly soluble | Protic polar solvent | [2] |

| Water | Insoluble (hydrophobic) | Silyl ethers are hydrophobic | [5] [6] |

| Organic Solvents (general) | Highly soluble | Enhanced by TMS protection | [5] [6] |

Thermodynamic Parameters

The thermodynamic properties of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one reflect the significant impact of trimethylsilyl substitution on the energetic characteristics of the molecule. The compound exhibits a logarithmic partition coefficient (Log P) between octanol and water ranging from 4.0 to 5.91 [13] [4] [14], indicating high lipophilicity. This elevated lipophilicity is directly attributable to the presence of four trimethylsilyl groups, which dramatically increase the hydrophobic character of the molecule compared to the parent gluconolactone.

The vapor pressure of the compound is extremely low, measured at 0.0 ± 1.0 mmHg at 25°C [4], demonstrating minimal volatility under ambient conditions. This low volatility is consistent with the substantial molecular weight and the intermolecular forces present in the compound. The polar surface area has been calculated as 63.22 Ų [4], which is relatively low considering the molecular size, reflecting the effective shielding of polar oxygen atoms by the trimethylsilyl groups.

Silicon-oxygen bonds in organosilicon compounds exhibit distinctive thermodynamic characteristics. The bond dissociation energy for silicon-oxygen single bonds is approximately 452 kJ/mol [15], which is significantly stronger than carbon-oxygen single bonds (approximately 360 kJ/mol) [15]. This enhanced bond strength contributes to the thermal stability observed in trimethylsilyl-protected compounds. The typical silicon-oxygen bond length is 1.6 Å [15], which is longer than carbon-oxygen bonds (1.4 Å) [15], reflecting the larger atomic radius of silicon compared to carbon.

The electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale results in a difference of 1.54 [15], creating polar covalent bonds with partial positive charge on silicon and partial negative charge on oxygen (Si^δ+^—O^δ−^) [15]. This polarity contributes to the overall dipole moment of the molecule and influences its intermolecular interactions.

Research on related gluconolactone systems has provided insights into the thermodynamic parameters of lactone formation. For the parent D-gluconic acid delta-lactone, thermodynamic studies have shown that the rate of hydrolysis is increased by elevated temperature and high pH conditions [16]. The equilibrium between gluconic acid and gluconolactone is temperature-dependent, with implications for the stability of the silyl-protected derivative under various reaction conditions.

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Log P (octanol/water) | 4.0-5.91 | Highly lipophilic due to TMS groups | [13] [4] [14] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.0 | Very low volatility | [4] |

| PSA (Polar Surface Area) | 63.22 Ų | Relatively low for size | [4] |

| Bond Dissociation Energy Si-O | 452 kJ/mol (general Si-O) | Stronger than C-O bonds (360 kJ/mol) | [15] |

| Silicon-Oxygen Bond Length | 1.6 Å (typical Si-O) | Longer than C-O bonds (1.4 Å) | [15] |

Molecular Interactions and Intermolecular Forces

The intermolecular forces governing the behavior of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one are fundamentally altered by the presence of trimethylsilyl protecting groups. London dispersion forces represent the dominant intermolecular interaction [14], as the large molecular size and extensive alkyl character of the trimethylsilyl groups provide substantial surface area for van der Waals contacts. These forces are particularly significant given the molecular weight of 466.86 g/mol and the extended three-dimensional structure created by the four bulky silyl substituents.

Van der Waals forces operate at moderate strength between trimethylsilyl groups and other molecules [14] [15], contributing to the liquid state of the compound at ambient temperature and its solubility characteristics in organic solvents. The multiple methyl groups attached to each silicon center provide extensive opportunities for hydrophobic interactions with similar nonpolar molecular regions.

Dipole-dipole interactions occur with weak to moderate strength [15] due to the polar nature of silicon-oxygen bonds. Each Si-O bond exhibits a dipole moment resulting from the electronegativity difference between silicon (1.90) and oxygen (3.44) [15], creating partial charges (Si^δ+^—O^δ−^). These dipolar interactions influence the compound's behavior in polar solvents and contribute to its overall molecular recognition properties.

Hydrogen bonding capability is minimal [6] due to the complete protection of hydroxyl groups by trimethylsilyl substituents. This elimination of hydrogen bonding sites represents a dramatic change from the parent gluconolactone, which contains multiple hydroxyl groups capable of extensive hydrogen bonding networks. The absence of hydrogen bonding donors and the limited availability of hydrogen bonding acceptors (oxygen atoms are sterically hindered by silyl groups) contributes to the compound's hydrophobic character and reduced solubility in protic solvents.

Research on silyl-functionalized compounds has demonstrated that incorporation of trimethylsilyl groups significantly alters molecular aggregation behavior [14]. Studies of related silyl-modified molecules have shown that silyl substituents can increase particle aggregate size in aqueous environments and enhance lipophilicity compared to their carbon analogs [14]. The increased lipophilicity and altered aggregation properties directly influence the biological and chemical behavior of these compounds.

The silicon-oxygen interactions exhibit polar covalent character [15], with bond polarization contributing to the overall molecular dipole and influencing intermolecular recognition processes. The longer Si-O bond length (1.6 Å) compared to C-O bonds (1.4 Å) affects the spatial arrangement of functional groups and influences the three-dimensional molecular architecture.

Studies on organosilicon compounds have revealed that these molecules can undergo potent and selective interactions with biological macromolecules [17], often exhibiting enhanced activity in cellular assays. The unique combination of steric bulk from trimethylsilyl groups and the polar nature of Si-O bonds creates distinctive molecular interaction profiles that differ substantially from purely organic analogs.

| Force Type | Strength/Significance | Description | Source |

|---|---|---|---|

| Van der Waals Forces | Moderate | Between TMS groups and other molecules | [14] [15] |

| Dipole-Dipole Interactions | Weak to moderate | Si^δ+^-O^δ-^ dipole moments | [15] |

| Hydrogen Bonding | Minimal (no free OH groups) | TMS protection eliminates OH groups | [6] |

| London Dispersion Forces | Strong (large molecular size) | Dominant for this large molecule | [14] |

| Silicon-Oxygen Interactions | Polar covalent character | Electronegativity difference Si(1.90) vs O(3.44) | [15] |